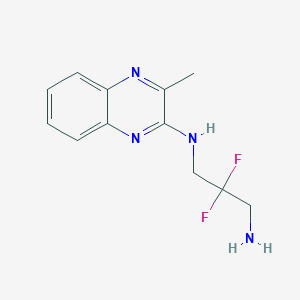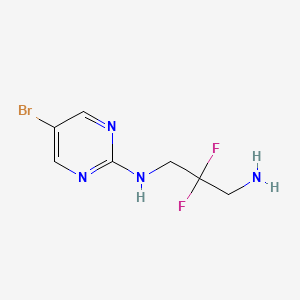
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and function of B cells, which are a type of white blood cell that produces antibodies to fight infections. Inhibition of BTK has been shown to be effective in the treatment of various diseases, including autoimmune disorders and certain types of cancer.
作用机制
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine works by selectively inhibiting the activity of BTK. BTK plays a critical role in the signaling pathways of B cells, which are involved in the production of antibodies. Inhibition of BTK leads to a decrease in the production of antibodies, which can be beneficial in the treatment of autoimmune disorders and certain types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in humans, with a low incidence of adverse effects. In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in animal models of autoimmune disorders. In addition, it has also been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine is a highly selective inhibitor of BTK, which makes it useful for studying the role of BTK in various biological processes. However, its high selectivity also means that it may not be effective against all diseases that involve B cells. In addition, its high potency may make it difficult to determine the optimal dosage for therapeutic use.
未来方向
There are several potential future directions for research involving 2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine. One area of interest is the development of combination therapies that target multiple signaling pathways involved in the development and progression of autoimmune disorders and cancer. Another area of interest is the development of biomarkers that can predict response to this compound in individual patients. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
合成方法
The synthesis of 2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloro-3-methylquinoxaline with 2,2-difluoropropylamine to produce an intermediate compound. This intermediate is then reacted with 1,3-diaminopropane to yield the final product, this compound. The synthesis of this compound has been described in detail in a patent application filed by Pfizer Inc.
科学研究应用
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in the treatment of various autoimmune disorders, including rheumatoid arthritis, lupus, and multiple sclerosis. In addition, it has also shown promising results in the treatment of certain types of cancer, such as mantle cell lymphoma and chronic lymphocytic leukemia.
属性
IUPAC Name |
2,2-difluoro-N'-(3-methylquinoxalin-2-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N4/c1-8-11(16-7-12(13,14)6-15)18-10-5-3-2-4-9(10)17-8/h2-5H,6-7,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPJFVOKPIOITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(methoxymethyl)piperidin-4-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B6645192.png)

![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)
![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)


![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)
![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)

![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
